
Isosorbide 2-Mononitrate 5-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide 5-Mononitrate, which is commonly used in the treatment of angina pectoris. This compound is characterized by its molecular formula C12H17NO12 and a molecular weight of 367.26 g/mol . It is primarily used in proteomics research and has significant implications in the field of pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves the glucuronidation of Isosorbide 5-Mononitrate. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction . The reaction conditions often include a controlled pH environment and a temperature range that ensures optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound . Quality control measures are implemented to monitor the purity and concentration of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isosorbide 2-Mononitrate 5-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Isosorbide 2-Mononitrate 5-β-D-Glucuronide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves its conversion to nitric oxide, which activates guanylate cyclase. This activation increases levels of cyclic guanosine monophosphate (cGMP), leading to a series of phosphorylation reactions that result in the relaxation of smooth muscle fibers . The molecular targets include guanylate cyclase and various protein kinases involved in the phosphorylation cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isosorbide 5-Mononitrate: A parent compound used in the treatment of angina pectoris.
Isosorbide Dinitrate: Another nitrate compound with similar vasodilating properties.
Nitroglycerin: A well-known nitrate used for the treatment of acute angina.
Uniqueness
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in pharmacological research .
Eigenschaften
CAS-Nummer |
89576-61-4 |
|---|---|
Molekularformel |
C₁₂H₁₇NO₁₂ |
Molekulargewicht |
367.26 |
Synonyme |
1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)

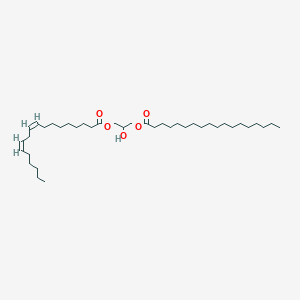
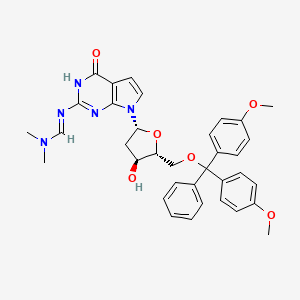
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
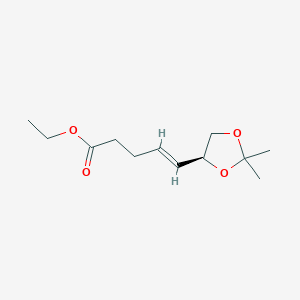
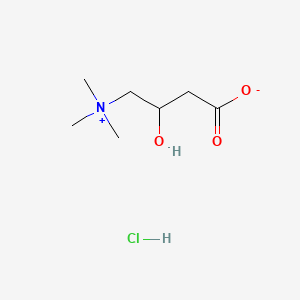

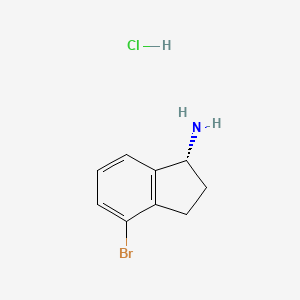
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
